Cas no 848867-80-1 (8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one)

8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one Chemical and Physical Properties
Names and Identifiers
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- 8-[[benzyl(methyl)azaniumyl]methyl]-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-olate
- 8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
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- Inchi: 1S/C26H25NO4/c1-17-24(19-9-11-20(30-3)12-10-19)25(29)21-13-14-23(28)22(26(21)31-17)16-27(2)15-18-7-5-4-6-8-18/h4-14,28H,15-16H2,1-3H3
- InChI Key: UKCFNDDTBVRUEQ-UHFFFAOYSA-N
- SMILES: C1(C)OC2=C(CN(C)CC3=CC=CC=C3)C(O)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1
8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-1366-20mg |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |
848867-80-1 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-1366-5μmol |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |
848867-80-1 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-1366-20μmol |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |
848867-80-1 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-1366-10mg |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |
848867-80-1 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-1366-50mg |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |
848867-80-1 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3385-1366-100mg |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |
848867-80-1 | 100mg |
$248.0 | 2023-09-11 | ||
Life Chemicals | F3385-1366-75mg |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |
848867-80-1 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3385-1366-5mg |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |
848867-80-1 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-1366-2mg |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |
848867-80-1 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-1366-30mg |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |
848867-80-1 | 30mg |
$119.0 | 2023-09-11 |
8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one Related Literature
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
Additional information on 8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Compound CAS No 848867-80-1: 8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
The compound with CAS No 848867-80-1, named 8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a chromenone skeleton, which is a fused bicyclic system consisting of a benzene ring and a gamma-pyrone ring. The substituents attached to this core structure contribute to its unique properties and functional versatility.
The chromenone core of this compound serves as a scaffold for various functional groups. The presence of the hydroxyl group at position 7 and the methoxyphenyl group at position 3 introduces hydrophilic and electron-donating properties, respectively. These groups play a crucial role in modulating the molecule's solubility, stability, and interactions with biological targets. Additionally, the benzyl(methyl)aminomethyl group at position 8 imparts aliphatic and amine functionalities, which can enhance the molecule's ability to interact with protein targets through hydrogen bonding or hydrophobic interactions.
Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways. Specifically, research has shown that it exhibits selective inhibitory activity against certain kinases, which are key enzymes involved in cell proliferation, survival, and migration. This makes it a promising candidate for the development of targeted therapies in oncology and other diseases characterized by dysregulated kinase activity.
The synthesis of 8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the construction of the chromenone core through cyclization reactions, followed by precise substitution at specific positions to introduce the desired functional groups. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-couplings, has enabled researchers to optimize the yield and purity of this compound.
In terms of pharmacokinetics, preliminary studies suggest that this compound exhibits favorable absorption and bioavailability profiles. Its ability to penetrate cellular membranes efficiently is attributed to its balanced hydrophilic-lipophilic properties. However, further investigations are required to fully characterize its pharmacokinetic profile in vivo and assess its suitability for systemic administration.
The biological evaluation of this compound has revealed its potential as an anti-inflammatory agent. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory conditions like arthritis and cardiovascular diseases. Furthermore, its anti-proliferative effects on cancer cell lines suggest that it may also have applications in oncology.
One of the most exciting aspects of this compound is its potential for drug repurposing. Given its structural similarity to approved drugs in certain therapeutic areas, researchers are exploring whether it can be repurposed for treating conditions beyond its originally intended use. This approach not only accelerates drug development but also reduces costs associated with bringing new compounds to market.
In conclusion, CAS No 848867-80-1, or 8-{benzyl(methyl)aminomethyl}-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for advancing research into novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound holds great promise for addressing unmet medical needs across various disease states.
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